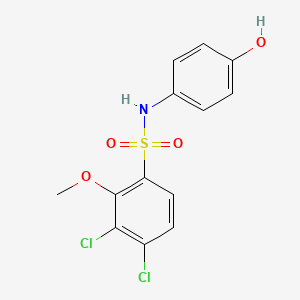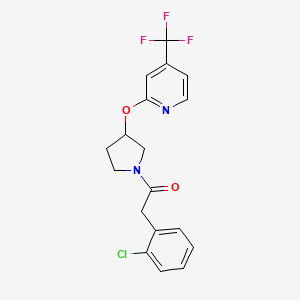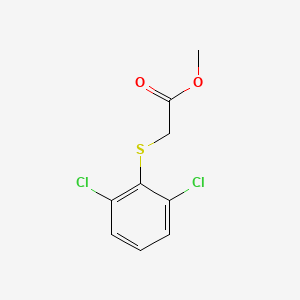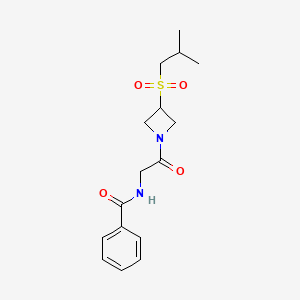![molecular formula C17H22N4O2 B2381853 1-甲基-3-(4-{[(3-甲基吡啶-2-基)氧基]甲基}哌啶-1-基)-1,2-二氢吡嗪-2-酮 CAS No. 2199509-60-7](/img/structure/B2381853.png)
1-甲基-3-(4-{[(3-甲基吡啶-2-基)氧基]甲基}哌啶-1-基)-1,2-二氢吡嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is an intriguing compound with potential applications across various scientific fields
科学研究应用
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one has broad applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for therapeutic uses, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the creation of specialty chemicals and as an intermediate in manufacturing complex chemical products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one typically involves a multi-step process:
Piperidine Derivative Synthesis: Starting with the formation of a substituted piperidine ring, where piperidine is reacted with appropriate methylation agents in a solvent like dichloromethane.
Pyrazinone Core Construction: This involves the preparation of the dihydropyrazinone ring through a cyclization reaction, possibly involving intermediates such as hydrazine derivatives and ketones.
Final Coupling: The piperidine and pyrazinone fragments are then coupled, likely through an oxymethyl linkage, under specific reaction conditions to yield the target compound.
Industrial Production Methods: For industrial-scale production, the processes can be optimized to enhance yield and reduce costs:
Use of cost-effective starting materials and reagents.
Optimization of reaction conditions, such as temperature, pressure, and pH, to maximize the efficiency of each step.
Implementation of continuous flow reactors to streamline the production process.
化学反应分析
Types of Reactions: 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one can undergo a variety of chemical reactions:
Oxidation and Reduction: The compound may be oxidized or reduced under controlled conditions, potentially altering its functional groups.
Substitution Reactions: It can participate in nucleophilic or electrophilic substitution reactions, given the presence of reactive groups like the methyl-pyridine moiety.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, nitro groups, etc., which may replace existing functional groups under acidic or basic conditions.
Major Products: The major products formed from these reactions often involve modifications to the pyrazinone or piperidine rings, potentially yielding new derivatives with enhanced or distinct properties.
作用机制
The mechanism by which 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one exerts its effects involves:
Molecular Targets: Interactions with specific proteins or enzymes, potentially influencing biological pathways.
Pathways Involved: Modulation of signaling pathways or metabolic processes, leading to desired biological or chemical outcomes.
相似化合物的比较
Similar Compounds:
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-pyrazin-2-one: Similar structure but different functional groups at the pyrazinone ring.
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-pyrazin-1-one: Different methylation pattern affecting its reactivity and applications.
The specific configuration of 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one confers unique chemical properties, making it particularly valuable for specialized research and industrial applications.
属性
IUPAC Name |
1-methyl-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-7-19-16(13)23-12-14-5-9-21(10-6-14)15-17(22)20(2)11-8-18-15/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJDPBIYEKUJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)
![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)
![9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2381774.png)
![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2381779.png)
![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)


![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)

![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2381790.png)

![Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2381793.png)
